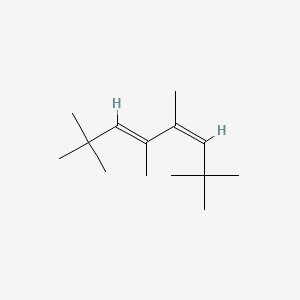
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is an organic compound with the molecular formula C14H26 It is characterized by its unique structure, which includes multiple methyl groups and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene typically involves the use of commercially available starting materials. One common method includes the use of alkenes and alkynes in a series of reactions that introduce the necessary methyl groups and establish the conjugated diene system. The reaction conditions often involve the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can affect biological pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,5E,7E)-deca-3,5,7-trienoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
(3Z,5E)-11,20-epoxybriara-3,5-dien-7,18-olide: Another compound with a conjugated diene system, but with additional functional groups and a more complex structure.
Uniqueness
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is unique due to its high degree of methyl substitution and the specific arrangement of its double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
55712-52-2 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
(3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+ |
InChI-Schlüssel |
RONBSGMFOSUTLQ-DSOJMZEYSA-N |
Isomerische SMILES |
C/C(=C\C(C)(C)C)/C(=C\C(C)(C)C)/C |
Kanonische SMILES |
CC(=CC(C)(C)C)C(=CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


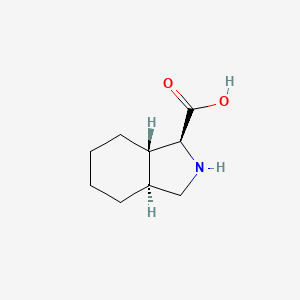


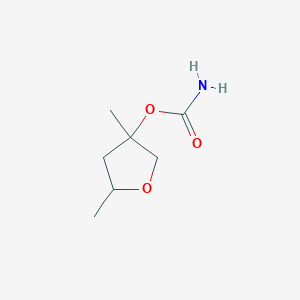
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)

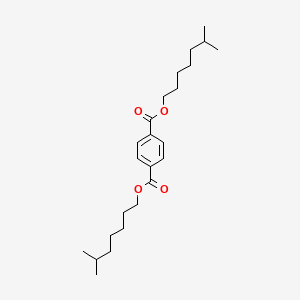
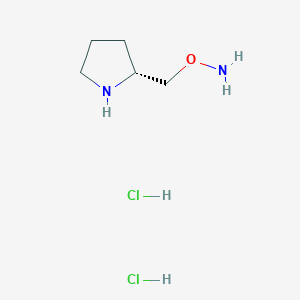
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
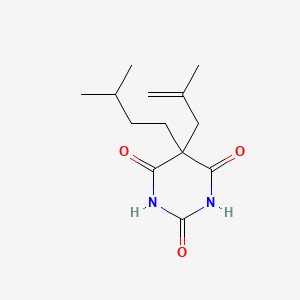
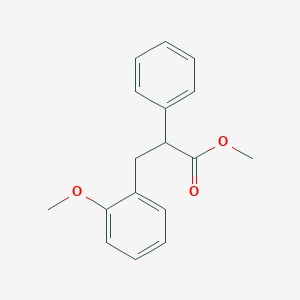

![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
